molecular formula C7H13NO3 B3052222 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester CAS No. 39632-87-6

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester

Cat. No.: B3052222
CAS No.: 39632-87-6
M. Wt: 159.18 g/mol
InChI Key: XLTPBSBNLKQLHB-AATRIKPKSA-N
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Description

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester is an organic compound with the molecular formula C7H13NO3 It is a derivative of propenoic acid, featuring an amino group and an ethoxy group attached to the propenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester typically involves the esterification of 3-amino-3-ethoxypropenoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 3-amino-3-ethoxypropanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of 3-amino-3-ethoxypropanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester involves its reactive functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions enable the compound to act as a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

    2-Propenoic acid, ethyl ester: Lacks the amino and ethoxy groups, making it less reactive in certain contexts.

    2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group, which alters its reactivity and applications.

    Propanoic acid, 3-ethoxy-, ethyl ester: Similar structure but lacks the amino group, affecting its chemical behavior.

Uniqueness: 2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester is unique due to the presence of both an amino group and an ethoxy group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups makes it a valuable intermediate in the preparation of various complex molecules.

Properties

IUPAC Name

ethyl (E)-3-amino-3-ethoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-10-6(8)5-7(9)11-4-2/h5H,3-4,8H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTPBSBNLKQLHB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)OCC)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901273441
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109831-72-3, 39632-87-6
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109831-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC128083
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2E)-3-amino-3-ethoxy-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901273441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester
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2-Propenoic acid, 3-amino-3-ethoxy-, ethyl ester

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